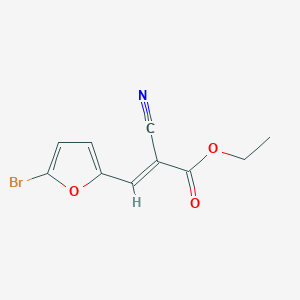

Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate

Description

Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate is a cyanoacrylate ester featuring a brominated furan substituent at the β-position of the acrylate backbone.

Properties

CAS No. |

85460-04-4 |

|---|---|

Molecular Formula |

C10H8BrNO3 |

Molecular Weight |

270.08 g/mol |

IUPAC Name |

ethyl (E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enoate |

InChI |

InChI=1S/C10H8BrNO3/c1-2-14-10(13)7(6-12)5-8-3-4-9(11)15-8/h3-5H,2H2,1H3/b7-5+ |

InChI Key |

MZRQKTCUZZQCMY-FNORWQNLSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(O1)Br)/C#N |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(O1)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate typically involves the reaction of ethyl cyanoacetate with 5-bromo-2-furaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furanones.

Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

Oxidation: Formation of 5-bromo-2-furanone derivatives.

Reduction: Formation of ethyl 3-(5-amino-2-furyl)-2-cyanoacrylate.

Substitution: Formation of ethyl 3-(5-substituted-2-furyl)-2-cyanoacrylate derivatives.

Scientific Research Applications

Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a precursor for various functionalized materials.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its adhesive properties in medical applications, such as tissue adhesives and wound closure.

Industry: Utilized in the production of specialty adhesives and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate primarily involves its rapid polymerization in the presence of moisture. The cyanoacrylate group undergoes anionic polymerization, leading to the formation of long polymer chains. This property is exploited in adhesive applications where quick bonding is required. The molecular targets and pathways involved in its bioactivity are still under investigation, but it is believed to interact with cellular proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl cyanoacrylates are characterized by their α-cyano and β-aryl/heteroaryl substituents. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physical Properties

Key Observations :

- Substituent Polarity: Brominated derivatives (e.g., bromophenyl, bromofuryl) exhibit increased molecular polarity compared to non-halogenated analogs, influencing solubility and reactivity .

- Melting Points : Indole-substituted derivatives (e.g., 5-bromo-3-indolyl) display higher melting points (~322°C) due to enhanced intermolecular π-π stacking , whereas furyl or phenyl analogs lack such data.

Key Insights :

- Safety: All cyanoacrylates pose risks of skin/eye irritation due to rapid polymerization upon contact with moisture. Brominated variants may exhibit enhanced stability but similar toxicity profiles .

Biological Activity

Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate is a compound belonging to the cyanoacrylate family, known for its rapid polymerization upon exposure to moisture. This article explores its biological activity, potential applications, and relevant research findings.

- Molecular Formula : C10H8BrNO3

- Molecular Weight : 270.08 g/mol

The compound features a 5-bromo-2-furyl substituent, which enhances its reactivity and biological properties compared to other cyanoacrylates. Its unique structure allows it to participate in various chemical interactions, making it a candidate for drug discovery and medical applications.

This compound undergoes anionic polymerization when exposed to moisture. This process leads to the formation of long polymer chains, which are crucial for its adhesive properties. Current research is focusing on elucidating its interactions with cellular proteins and enzymes, which may indicate therapeutic potential in various biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it suitable for use in wound adhesives and coatings.

- Cellular Interactions : Investigations into its interaction with cellular targets are ongoing. The compound's ability to bind to specific proteins could lead to applications in targeted drug delivery systems.

- Potential as a Therapeutic Agent : The unique brominated furan ring may enhance the compound's bioactivity compared to other cyanoacrylates, suggesting potential uses in pharmacology.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-(4-bromophenyl)-2-cyanoacrylate | C12H10BrNO2 | Contains a para-bromophenyl group; different reactivity. |

| Ethyl 3-(5-bromo-1H-indol-3-yl)-2-cyanoacrylate | C12H10BrN3O2 | Indole moiety introduces different biological activity. |

| Ethyl cyanoacrylate | C6H7NO2 | Basic structure without additional substituents; widely used as a general adhesive. |

This compound stands out due to its unique substituents, which may enhance its reactivity and biological activity compared to more common cyanoacrylates.

Case Studies and Research Findings

- Wound Healing Applications : A study explored the use of cyanoacrylate adhesives in surgical settings, highlighting their rapid polymerization and biocompatibility. This compound's unique structure could improve adhesion properties and reduce infection rates in wound closure applications .

- Drug Delivery Systems : Research is underway to assess the potential of this compound as a carrier for drug delivery. Its ability to form stable polymers can be leveraged to create controlled-release systems for therapeutic agents.

- Toxicological Assessments : Toxicological studies are essential for evaluating the safety of this compound in medical applications. Initial findings suggest that, while it has promising bioactivity, further investigations are necessary to fully understand its safety profile and potential mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.